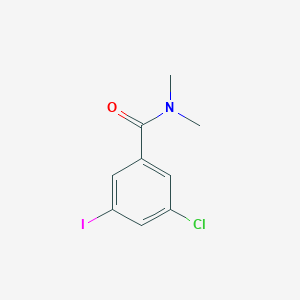

3-Chloro-5-iodo-N,N-dimethylbenzamide

Description

3-Chloro-5-iodo-N,N-dimethylbenzamide is a halogenated benzamide derivative characterized by chloro and iodo substituents at the 3- and 5-positions of the benzene ring, respectively, and an N,N-dimethylcarboxamide group. These analogs often serve as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

3-chloro-5-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWQXUVDLPYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-N,N-dimethylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzamide precursor.

Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride, while iodination can be carried out using iodine and an oxidizing agent like hydrogen peroxide.

N,N-Dimethylation: The final step involves the dimethylation of the amide group, which can be achieved using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted benzamides, biaryl compounds, and various oxidized or reduced derivatives.

Scientific Research Applications

3-Chloro-5-iodo-N,N-dimethylbenzamide has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural Features

Key structural variations among benzamide derivatives include halogen type/position, additional functional groups, and substitution patterns. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: Alkyl chains (e.g., 4-hexyl) increase logP values, enhancing membrane permeability. In contrast, polar groups (e.g., -NH₂ in 2-amino derivatives) reduce lipophilicity .

- Chromatographic Behavior : N,N-Dimethylbenzamide derivatives exhibit distinct retention indices in HPLC due to dimethylamide substituents, which deviate significantly from primary amides (-80 index units) .

- Spectroscopic Data : 4-Hexyl-N,N-dimethylbenzamide shows characteristic NMR signals (δ 7.33–7.19 ppm for aromatic protons; δ 2.61 ppm for hexyl chain) .

Biological Activity

3-Chloro-5-iodo-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides, characterized by the presence of chlorine and iodine substituents on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

- Molecular Formula : C9H9ClINO

- IUPAC Name : this compound

- Molecular Weight : 273.54 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of halogen substituents (chlorine and iodine) enhances its binding affinity, which can lead to inhibition or activation of these targets, resulting in various physiological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that halogenated benzamides can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. Specific case studies highlight the compound's potential as a pharmacophore in drug design aimed at targeting cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM, indicating a moderate potency against cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory action is believed to occur through the modulation of NF-kB signaling pathways, which are critical in the inflammatory response. By inhibiting this pathway, this compound can potentially decrease the expression of inflammatory markers.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further in vivo studies are necessary to fully assess its safety profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Toxicity Level |

|---|---|---|---|

| 3-Chloro-N-methylbenzamide | Moderate | Low | Low |

| 4-Iodo-N,N-dimethylbenzamide | High | Moderate | Moderate |

| 3-Bromo-N,N-dimethylbenzamide | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.